molecular formula C30H27NO5S B11622882 Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11622882
M. Wt: 513.6 g/mol
InChI Key: MDYVTEGYLPOSJF-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a naphthofuran core, which is known for its biological activity and structural complexity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthol derivative and a suitable electrophile under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction using 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Benzylation: The final step involves benzylation of the carboxylate group using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthofuran core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylic acid.

    Reduction: Formation of benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfanyl]amino}naphtho[1,2-b]furan-3-carboxylate.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound’s naphthofuran core is of interest due to its potential antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.

Medicine

In medicine, derivatives of this compound are being studied for their potential as therapeutic agents. The sulfonyl group is known to enhance the bioavailability and stability of drug molecules.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues, while the naphthofuran core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-methyl-5-{[(phenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
  • Benzyl 2-methyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
  • Benzyl 2-methyl-5-{[(2,6-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Uniqueness

The uniqueness of Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate lies in the presence of the 2,4,6-trimethylphenyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

Molecular Formula

C30H27NO5S

Molecular Weight

513.6 g/mol

IUPAC Name

benzyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C30H27NO5S/c1-18-14-19(2)29(20(3)15-18)37(33,34)31-26-16-25-27(30(32)35-17-22-10-6-5-7-11-22)21(4)36-28(25)24-13-9-8-12-23(24)26/h5-16,31H,17H2,1-4H3

InChI Key

MDYVTEGYLPOSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C

Origin of Product

United States

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